(5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a unique combination of indole, thiazolidine, and chlorophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The starting material, 4-chlorobenzyl chloride, reacts with indole in the presence of a base to form 1-[(4-chlorophenyl)methyl]-1H-indole.
Thiazolidine Ring Formation: The indole derivative then undergoes a condensation reaction with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for catalysts, solvent selection, and reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({1-[(4-BROMOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE
- (5Z)-5-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE
Uniqueness
The uniqueness of (5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can influence its interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C20H15ClN2O2S |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H15ClN2O2S/c1-22-19(24)18(26-20(22)25)10-14-12-23(17-5-3-2-4-16(14)17)11-13-6-8-15(21)9-7-13/h2-10,12H,11H2,1H3/b18-10- |
InChI Key |
ZKOFKZRFPPWZEG-ZDLGFXPLSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)/SC1=O |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)SC1=O |
Origin of Product |
United States |
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